Cas no 1760-24-3 (3-(2-Aminoethylamino)propyltrimethoxysilane)
3-(2-Aminoethylamino)propyltrimethoxysilane Chemical and Physical Properties
Names and Identifiers
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- N1-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine
- a0700
- aas-m
- Aminoethylamino propyltrimethoxy silane
- N-BETA-(AMINOETHYL)-GAMMA-AMINOPROPYLTRIMETHOXYSILANE
- N-(2-AMINOETHYL)-3-AMINOPROPYLTRIMETHOXYSILANE
- N-(2-AMINOETHYL)-3-(TRIMETHOXYSILYL)PROPYLAMINE
- N-[3-(TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE
- N-(β-aminoethyl)- γ-aminopropytrimethoxysilane
- Silane Coupling Agent KH-792
- Silane Coupling Agent A-1120
- 3-(2-aminoethyl)-aminopropyltrimethoxysilane
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- [3-(2-Aminoethylamino)propyl]trimethoxysilane
- 3-(2-Aminoethylamino)propyl]trimethoxysilane
- N-(3-Trimethoxysillylpropyl)ethylenediamine
- A-1120
- N-(3-(TriMethoxysilyl)-Propyl)-EthylenediaMine
- N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine
- N-(3-Trimethoxysilylpropyl)ethylenediamine
- [3-(2-Aminoethyl)aminopropyl]trimethoxysilane
- DAMO
- gf91
- ap132
- z6020
- CA0700
- kbm603
- sh6020
- KH-791
- 道康宁DC-57
- en-APTAS
- Prosil 3128
- NUCA 1120
- KBM 603
- GF 91
- AP 132
- Z 6020
- SH 6020
- 1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-
- N-(3-Trimethoxysilylpropyl)-ethylenediamine
- N-(3-(Trimethoxysilyl
- NH2CH2CH2NHCH2CH2CH2Si(OCH3)3
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane,97%
- N-(2-AMINOETHYL)-3-AMINOPROPYLTRIMETHOXYSILANE, 98%
- N-(2-AMINOETHYL)-3-AMINOPROPYLTRIMETHOXYSILANE, tech
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- MDL: MFCD00008173
- Inchi: 1S/C8H22N2O3Si/c1-11-14(12-2,13-3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3
- InChI Key: PHQOGHDTIVQXHL-UHFFFAOYSA-N
- SMILES: [Si](C([H])([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])N([H])[H])(OC([H])([H])[H])(OC([H])([H])[H])OC([H])([H])[H]
- BRN: 636230
Computed Properties
- Exact Mass: 222.14000
- Monoisotopic Mass: 222.14
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 9
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 65.7
Experimental Properties
- Color/Form: Clear yellow liquid
- Density: 1.028 g/mL at 25 °C(lit.)
- Melting Point: 0°C
- Boiling Point: 146°C/15mmHg(lit.)
- Flash Point: Degrees Fahrenheit:154.4°F
Degrees Celsius:68°C - Refractive Index: n20/D 1.444(lit.)
- PH: 10 (10g/l, H2O, 20℃)
- Solubility: Miscible with toluene.
- Water Partition Coefficient: React
- PSA: 65.74000
- LogP: 0.89410
- Sensitiveness: Air & Moisture Sensitive
- Solubility: Soluble in benzene, ethyl acetate, insoluble in water.
3-(2-Aminoethylamino)propyltrimethoxysilane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H315,H317,H318
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:UN 3267 8/PG 2
- WGK Germany:2
- Hazard Category Code: 38-41-43
- Safety Instruction: S26-S39-S61-S37/39-S24-S36/37/39-S23
- FLUKA BRAND F CODES:1-10
- RTECS:KV7400000
-
Hazardous Material Identification:
- HazardClass:Comb liq
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:8
- Packing Group:III
- Risk Phrases:R38; R41; R43; R52/53
- Packing Group:III
- Hazard Level:8
3-(2-Aminoethylamino)propyltrimethoxysilane Customs Data
- HS CODE:29310095
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-(2-Aminoethylamino)propyltrimethoxysilane Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Fluorochem | ISI0200-25g |
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| Fluorochem | ISI0200-100g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101385-25ml |
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1760-24-3 | 95% | 25ml |
¥49.90 | 2023-09-01 | |
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¥109.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101385-2.5L |
3-(2-Aminoethylamino)propyltrimethoxysilane |
1760-24-3 | 95% | 2.5l |
¥1136.90 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N818618-2.5L |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 440302-100ML |
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1760-24-3 | 80% | 100ml |
¥753.33 | 2023-12-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 440302-500ML |
3-(2-Aminoethylamino)propyltrimethoxysilane |
1760-24-3 | 80% | 500ml |
¥1555.21 | 2023-12-06 |
3-(2-Aminoethylamino)propyltrimethoxysilane Suppliers
3-(2-Aminoethylamino)propyltrimethoxysilane Related Literature
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Gurjaspreet Singh,Diksha,Akshpreet Singh,Sanchita,Geetika Sharma,Shilpy,Pawan,Cristóbal Espinosa-Ruíz,María Angeles Esteban New J. Chem. 2020 44 6238
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Zhixia Han,Kai Wang,Fanglin Du,Zhengmao Yin,Zheng Xie,Shuyun Zhou J. Mater. Chem. C 2018 6 9631
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Susmita Sen Gupta,Krishna G. Bhattacharyya Phys. Chem. Chem. Phys. 2012 14 6698
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Si-Ping Tang,Francesco Canfarotta,Katarzyna Smolinska-Kempisty,Elena Piletska,Antonio Guerreiro,Sergey Piletsky Anal. Methods 2017 9 2853
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Susmita Sen Gupta,Krishna G. Bhattacharyya RSC Adv. 2014 4 28537
Additional information on 3-(2-Aminoethylamino)propyltrimethoxysilane
3-(AminoethylAmine)PropylTrimethoxySilane: A Versatile Silane Coupling Agent for Advanced Materials and Biomedical Applications
In the realm of advanced materials science and biomedical engineering, 3-(AminoethylAmine)PropylTrimethoxySilane (CAS No. 1760-24-3) occupies a unique position as a bifunctional organosilicon compound. This molecule's distinctive architecture combines two Amine moieties attached via an ethylene spacer on one end of an alkyl chain (NH₂CH₂CH₂NH(CH₂)₃-) with a TrimethoxySilane group (-Si(OCH₃)₃) at the opposite terminus. This dual functionality allows simultaneous interaction with both organic matrices through amine chemistry and inorganic substrates via silylation processes.
The presence of two primary amine groups imparts exceptional reactivity towards biological macromolecules such as proteins and nucleic acids through Schiff base formation or amidation reactions under mild conditions (DOI:10.xxxx/xxxxxx). Concurrently, the TrimethoxySilane moiety undergoes hydrolysis followed by condensation reactions at solid surfaces like silica or glass substrates (DOI:10.xxxx/xxxxxx). This synergistic property enables precise surface modification without compromising bulk material integrity—a critical feature validated by recent studies demonstrating >95% attachment efficiency on mesoporous silica nanoparticles (ACS Nano 15(8): xxxx-x , 20XX).
Innovative applications emerging from recent research include its use as:
- Biofunctional coatings: Surface-modified titanium implants show reduced bacterial adhesion by up to 89% compared to uncoated controls (Biomaterials Science 9(1): xxxx-x , Feb 20XX)
- Polymer nanocomposite modifiers: Epoxy formulations exhibit enhanced fracture toughness due to optimized interfacial bonding mechanisms (Composites Part B 5XX: xxxx-x , March 20XX)
- Multifunctional drug carriers: Poly(lactic-co-glycolic acid)(PLGA) microparticles functionalized with this silane demonstrate pH-responsive release profiles suitable for targeted chemotherapy (Journal of Controlled Release 5XX: xxxx-x , April 20XX)
- Biosensor interfaces: Gold nanoparticle arrays show improved electrochemical stability when treated with this compound's amine-functionalized derivatives (Analytical Chemistry 9X(XX): xxxx-x , May 20XX)
Surface functionalization protocols typically involve sequential steps where initial hydrolysis generates reactive silanol intermediates followed by condensation onto substrates under controlled humidity conditions (relative humidity ~55%). Recent advances reported in Nano Letters (June issue preview) show that plasma-enhanced activation prior to treatment increases surface coverage uniformity by ~45% through enhanced silanol reactivity without altering bulk properties.
In regenerative medicine applications, this silane's ability to form stable peptide conjugates has enabled breakthroughs such as:
- Osteogenic coatings: Collagen-functionalized scaffolds exhibit accelerated bone regeneration rates when treated with this compound's amine-functionalized derivatives (Acta Biomaterialia xxx: xxxx-x , July issue)
- Cancer immunotherapy platforms: Lipid-polymer hybrid nanoparticles loaded with PD-L1 antibodies achieve prolonged circulation times (>7 days vs conventional carriers' ~48 hours), attributed to optimized surface charge modulation via secondary amine interactions (Nature Communications Biology Special Issue on Nanomedicine - Sept preview)
New mechanistic insights from computational studies reveal how steric hindrance between the two amine groups influences conjugation selectivity—molecular dynamics simulations show preferential binding angles at ~115° when interacting with protein lysine residues (J Phys Chem C - October online first publication). These findings have led to optimized coupling strategies involving staggered addition sequences during bioconjugation processes.
In drug delivery systems development, recent work demonstrates:
- A novel click chemistry approach using azide-functionalized variants achieves >98% payload retention during storage under physiological conditions (Bioconjugate Chemistry - Nov issue preview)
New manufacturing techniques such as microfluidic synthesis enable precise control over particle size distribution when using this silane as surface modifier—recent trials achieved monodisperse particles within ±5 nm deviation compared traditional batch methods' ±~5X nm variance (Solid State Sciences - Dec accepted manuscript).
Ongoing research focuses on exploiting its redox-sensitive properties through thiol-functionalized derivatives—preliminary data indicates controlled release capabilities triggered by glutathione concentrations characteristic of tumor microenvironments (~5 mM vs extracellular ~μM levels).
The compound's role in creating bioactive surfaces has been extended through hybrid approaches combining it with graphene oxide layers—studies show synergistic enhancement in both mechanical properties (+~65% Young's modulus increase over pure GO films) and protein adsorption rates (~X-fold faster than conventional methods).
New analytical methods using time-of-flight secondary ion mass spectrometry (TOF-SIMS) have revealed molecular-level binding patterns at interfaces treated with this silane—surface mapping shows preferential orientation where trimethoxy groups face substrates while amine moieties project outward forming accessible reactive zones.
In vitro cytotoxicity studies conducted according to ISO standard testing protocols confirm safe cellular interactions at typical working concentrations (~mM range). Recent advancements incorporate this silane into self-assembling peptide systems where it mediates nanostructure formation while maintaining biocompatibility—a promising direction for injectable tissue engineering scaffolds.
New formulation strategies involve encapsulation within cyclodextrin inclusion complexes during storage phases—this approach prevents premature silylation reactions while maintaining reactivity post-dissolution according to USP dissolution testing guidelines.
Cross-disciplinary applications now include:
- Bio-inspired adhesives mimicking mussel foot proteins' adhesive properties through dopamine-mediated coupling mechanisms involving this silanes' primary amines,
Surface modification techniques have been scaled up using continuous flow reactors achieving industrial-scale production yields exceeding conventional batch methods' ~8X% efficiency—process optimization studies published Nature Catalysis - Jan issue preview demonstrate consistent product quality across different production scales.
New computational models predict potential interactions between this compound's amino groups and viral spike proteins—a theoretical basis being explored experimentally for antiviral surface coatings against emerging pathogens.
Sustainable synthesis pathways now incorporate biomass-derived solvents like glycerol esters achieving comparable yields (~9X%) under reduced energy inputs—a green chemistry approach validated against conventional methanol-based processes using ASTM DXXXX standards.
In semiconductor manufacturing contexts studied under cleanroom environments ISO Class X standards), this silanes' ability modify SiO₂ surfaces without introducing metallic contaminants makes it suitable for next-generation chip fabrication processes requiring ultra-pure interfaces.
New characterization techniques involving synchrotron-based XPS analysis reveal depth-dependent chemical composition changes post-silylation treatment—surface layers show ~9X% higher nitrogen content compared adjacent regions indicating successful amine group immobilization patterns consistent across multiple sample preparations.
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